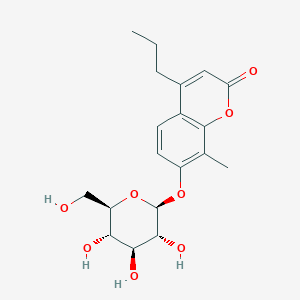

8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl-β-D-glucopyranosid ist ein Derivat von Cumarin, einer Klasse organischer Verbindungen, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. Cumarine sind Benzopyron-Verbindungen, die in der Natur weit verbreitet sind und wegen ihrer gerinnungshemmenden, antimikrobiellen, entzündungshemmenden und krebshemmenden Eigenschaften untersucht werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl-β-D-glucopyranosid beinhaltet typischerweise die Reaktion von 7-Amino-4-methylcumarin mit verschiedenen organischen Halogeniden. Der Prozess umfasst die folgenden Schritte :

Herstellung des Ausgangsmaterials: 7-Amino-4-methylcumarin wird durch eine Reihe von Reaktionen hergestellt, die die Kondensation von Salicylaldehyd mit Ethylacetoacetat, gefolgt von Nitrierung und Reduktion, umfassen.

Kupplungsreaktion: Das 7-Amino-4-methylcumarin wird dann in Gegenwart einer Base mit organischen Halogeniden umgesetzt, um das gewünschte Cumarin-Derivat zu bilden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl-β-D-glucopyranosid ähneln der Laborsynthese, werden aber auf größere Mengen skaliert. Der Prozess beinhaltet die Verwendung von großen Reaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl-β-D-glucopyranosid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um die entsprechenden Chinone zu bilden.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in einen Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an bestimmten Positionen am Cumarinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Basen werden für nucleophile Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Cumarine, die je nach Art der Substituenten unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl-β-D-glucopyranosid hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen antimikrobiellen und entzündungshemmenden Eigenschaften untersucht.

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Krebsmittel zu untersuchen.

Industrie: Es wird bei der Entwicklung von photoaktiven Materialien und intelligenten Polymeren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl-β-D-glucopyranosid beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung ist dafür bekannt, die bakterielle DNA-Gyrase zu hemmen, die für die bakterielle DNA-Replikation unerlässlich ist. Diese Hemmung führt zur Störung der bakteriellen Zellteilung und des Wachstums . Zusätzlich werden die entzündungshemmenden Wirkungen der Verbindung durch die Hemmung von proinflammatorischen Zytokinen und Enzymen vermittelt .

Wirkmechanismus

The mechanism of action of 8-METHYL-4-PROPYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.

Enzyme Inhibition: It may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).

Signal Transduction Modulation: The compound can modulate signaling pathways like NF-κB and MAPK, which are involved in inflammation and cell survival.

Vergleich Mit ähnlichen Verbindungen

8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl-β-D-glucopyranosid kann mit anderen Cumarin-Derivaten wie diesen verglichen werden:

4-Methyl-2-oxo-2H-chromen-7-yl-β-D-ribopyranosid: Ähnlich in der Struktur, aber mit unterschiedlichen biologischen Aktivitäten.

8-Methyl-2-oxo-4-phenyl-2H-chromen-7-yl-acetat: Ein weiteres Cumarin-Derivat mit unterschiedlichen chemischen Eigenschaften und Anwendungen.

5-Hydroxy-8-methoxy-4-oxo-2-phenyl-4H-chromen-7-yl-β-D-glucopyranosiduronsäure: Bekannt für seine entzündungshemmenden und krebshemmenden Eigenschaften.

Die Einzigartigkeit von 8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl-β-D-glucopyranosid liegt in seinen spezifischen Substituenten, die ihm unterschiedliche biologische Aktivitäten und chemische Reaktivität verleihen .

Eigenschaften

Molekularformel |

C19H24O8 |

|---|---|

Molekulargewicht |

380.4 g/mol |

IUPAC-Name |

8-methyl-4-propyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |

InChI |

InChI=1S/C19H24O8/c1-3-4-10-7-14(21)27-18-9(2)12(6-5-11(10)18)25-19-17(24)16(23)15(22)13(8-20)26-19/h5-7,13,15-17,19-20,22-24H,3-4,8H2,1-2H3/t13-,15-,16+,17-,19-/m1/s1 |

InChI-Schlüssel |

LQJHRLIIURBLAN-WIMVFMHDSA-N |

Isomerische SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Kanonische SMILES |

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC3C(C(C(C(O3)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11295101.png)

![N-(3,4-dichlorophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11295107.png)

![N-(2-cyanoethyl)-N,1,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11295125.png)

![5-(3,4-dimethylphenyl)-N-[2-phenyl-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11295128.png)

![6-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11295148.png)

![5-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11295149.png)

![1-methyl-N~4~-(4-methylphenyl)-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295153.png)

![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B11295157.png)

![N6-cyclohexyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11295160.png)

![2-(2,3-dimethylphenoxy)-N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11295163.png)

![2-(4-ethylphenoxy)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B11295171.png)